molecular formula C10H14ClNO2 B7948499 (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride

(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride

Cat. No.: B7948499
M. Wt: 215.67 g/mol
InChI Key: VSVIXBOCIIALFF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride is a chiral organic compound featuring a benzodioxin core substituted with an ethylamine group. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol and a CAS number of 1212163-78-4 . The compound exists as a liquid at room temperature and is stored under ambient, light-protected conditions .

Key structural features include:

  • Benzodioxin ring: A fused bicyclic system with oxygen atoms at positions 1 and 4.
  • Ethylamine side chain: A primary amine group attached to the benzodioxin core via a methylene bridge.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVIXBOCIIALFF-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a halogenated benzene derivative under acidic conditions.

    Introduction of the Amine Group: The next step is the introduction of the amine group. This can be done through a reductive amination reaction, where the dioxin derivative is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Resolution of the Chiral Center: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: using continuous flow reactors to ensure consistent product quality.

    Automated resolution techniques: such as simulated moving bed chromatography to efficiently separate the (S)-enantiomer.

    Optimization of reaction conditions: to maximize yield and minimize waste, including the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₀H₁₄ClN₂O₂
  • Molecular Weight: 215.68 g/mol
  • CAS Number: 2703941-87-9

The compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which contributes to its biological activity.

Pharmacology and Drug Development

(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural attributes suggest possible interactions with neurotransmitter systems, making it a candidate for studies related to:

  • Neurotransmitter Modulation: Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, potentially impacting mood disorders and neurodegenerative diseases.

Anticancer Research

Studies have explored the compound's efficacy in inhibiting cancer cell proliferation. The mechanism of action may involve:

  • Induction of Apoptosis: Preliminary data suggest that the compound may trigger programmed cell death in certain cancer cell lines, making it a candidate for further investigation in oncology.

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. This could be beneficial in conditions such as:

  • Alzheimer's Disease: By modulating neurotransmitter levels and reducing oxidative stress, this compound may help mitigate neurodegeneration.

Case Study 1: Neurotransmitter Interaction

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their binding affinity to serotonin receptors. Results indicated that specific modifications enhanced receptor binding and may lead to the development of novel antidepressants.

Case Study 2: Anticancer Activity

A research group investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine Hydrochloride

  • CAS : 1212291-95-6
  • Molecular Formula: C₁₀H₁₄ClNO₂ (identical to the S-enantiomer).
  • Key Differences :
    • Stereochemistry : The (R)-enantiomer exhibits opposite optical activity, which may alter receptor binding or metabolic pathways.
    • Pharmacological Activity : Enantiomers often differ in efficacy or toxicity. For example, the (S)-form may show higher affinity for specific targets in chiral environments .

Positional Isomers

2,3-Dihydrobenzo[b][1,4]dioxin-5-amine Hydrochloride
  • CAS : 16081-46-2
  • Molecular Formula: C₈H₁₀ClNO₂ (simpler structure due to lack of ethylamine side chain).
  • Key Differences :
    • Substitution Position : The amine group is at position 5 instead of 6, altering electronic distribution and steric interactions.
    • Molecular Weight : 187.62 g/mol, significantly lower than the target compound .

Structural Analogs with Modified Side Chains

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
  • CAS: Not explicitly listed (see ).
  • Molecular Formula: C₁₀H₁₄ClNO₂ (same as target compound).
  • Key Differences :
    • Side Chain : A linear ethylamine group (‑CH₂CH₂NH₂) instead of a branched methylamine (‑CH(CH₃)NH₂).
    • Physical State : Exists as a powder, suggesting differences in crystallinity and solubility compared to the liquid (S)-enantiomer .

Heterocyclic Derivatives

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • CAS : 2306268-61-9
  • Molecular Formula : C₂₃H₂₅N₃O₃.
  • Key Differences :
    • Complexity : A pyridin-3-amine substituent introduces additional hydrogen-bonding sites.
    • Applications : Designed for research use, with unverified medical applications .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Feature
(S)-Target Compound 1212163-78-4 C₁₀H₁₄ClNO₂ 215.68 Liquid (S)-ethylamine
(R)-Enantiomer 1212291-95-6 C₁₀H₁₄ClNO₂ 215.68 Liquid (R)-ethylamine
5-Amine Derivative 16081-46-2 C₈H₁₀ClNO₂ 187.62 Solid Amine at position 5
Ethylamine Analog - C₁₀H₁₄ClNO₂ 215.68 Powder Linear ethylamine

Biological Activity

(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H14ClNO2
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 19422089
  • IUPAC Name : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
3hHeLa93.7Induces apoptosis
3oU8797.1Necrotic cell death

These results were obtained from assays that measured cell viability after treatment with the compound over a 24-hour period. The observed cytotoxicity was higher in cancerous cells compared to normal cells, indicating selective action against tumor cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress in neuronal cell cultures, suggesting a possible role in the treatment of neurodegenerative diseases .

Case Studies

  • Study on Cytotoxicity : A study published in MDPI evaluated several derivatives of benzodioxane compounds for their cytotoxic effects on HeLa and U87 cell lines. The results indicated that compounds with similar structures to this compound displayed promising anticancer activity with IC50 values ranging from 93.7 µM to 322.8 µM .
  • Neuroprotection Research : Another research article focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate damage caused by reactive oxygen species (ROS), potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Q & A

Q. What statistical frameworks analyze dose-response relationships in receptor binding assays?

  • Methodological Guidance :
  • Nonlinear Regression : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • ANOVA with Tukey Post Hoc : Compare means across dose groups (p<0.05 significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.